

Spectral Analysis of 4-(Trifluoromethyl)benzoyl Chloride: A Technical Guide

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Compound of Interest

Compound Name: 4-(Trifluoromethyl)benzoyl chloride

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This technical guide provides a comprehensive overview of the key spectral data for **4-(Trifluoromethyl)benzoyl chloride** (CAS No: 329-15-7), a crucial reagent and building block in pharmaceutical and agrochemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

Chemical Structure and Properties

- IUPAC Name: **4-(Trifluoromethyl)benzoyl chloride**
- Molecular Formula: $C_8H_4ClF_3O$ [1][2][3]
- Molecular Weight: 208.56 g/mol [1]
- Appearance: Colorless to light yellow liquid
- Key Synonyms: p-(Trifluoromethyl)benzoyl chloride, α,α,α -Trifluoro-p-toluoyl chloride [2][4]

Spectral Data Summary

The following tables summarize the key quantitative data obtained from 1H NMR, ^{13}C NMR, IR, and Mass Spectrometry analyses of **4-(Trifluoromethyl)benzoyl chloride**.

Table 1: ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~8.2	Doublet	~8	Aromatic Protons (ortho to -COCl)
~7.8	Doublet	~8	Aromatic Protons (ortho to -CF ₃)

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument used.

Table 2: ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~167	Carbonyl Carbon (-COCl)
~136	Aromatic Carbon (ipso to -COCl)
~135 (quartet)	Aromatic Carbon (ipso to -CF ₃)
~131	Aromatic Carbons (ortho to -COCl)
~126 (quartet)	Aromatic Carbons (ortho to -CF ₃)
~123 (quartet)	Trifluoromethyl Carbon (-CF ₃)

Note: The signals for carbons near the -CF₃ group appear as quartets due to C-F coupling.

Table 3: IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1770	Strong	C=O Stretch (acid chloride)
~1600, ~1490, ~1410	Medium-Strong	Aromatic C=C Stretch
~1320	Strong	C-F Stretch
~1180, ~1140	Strong	C-F Stretch
~860	Strong	C-H Bend (para-disubstituted benzene)
~750	Strong	C-Cl Stretch

Note: The strong absorption band for the carbonyl group is characteristic of acid chlorides and is typically found at a higher wavenumber than for other carbonyl compounds.

Table 4: Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
208	~30	Molecular Ion [M] ⁺
173	~100	[M-Cl] ⁺
145	~80	[M-Cl-CO] ⁺
95	~20	[C ₆ H ₄ F] ⁺

Note: The base peak at m/z 173 corresponds to the stable acylium ion formed by the loss of the chlorine atom.

Experimental Protocols

The following are generalized protocols for obtaining the spectral data presented above. Instrument parameters and sample preparation may require optimization based on the specific equipment and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A small amount of **4-(Trifluoromethyl)benzoyl chloride** (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- **Instrumentation:** Data is acquired on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).
- **^1H NMR Acquisition:** A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay appropriate for the sample.
- **^{13}C NMR Acquisition:** A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum. A larger number of scans is generally required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For a liquid sample like **4-(Trifluoromethyl)benzoyl chloride**, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.^{[5][6]} Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.
- **Instrumentation:** An FTIR (Fourier Transform Infrared) spectrometer is used to acquire the spectrum.
- **Data Acquisition:** A background spectrum of the clean salt plates or ATR crystal is first recorded. Then, the sample spectrum is recorded. The instrument software automatically subtracts the background from the sample spectrum. Data is typically collected over the range of $4000\text{-}400\text{ cm}^{-1}$.

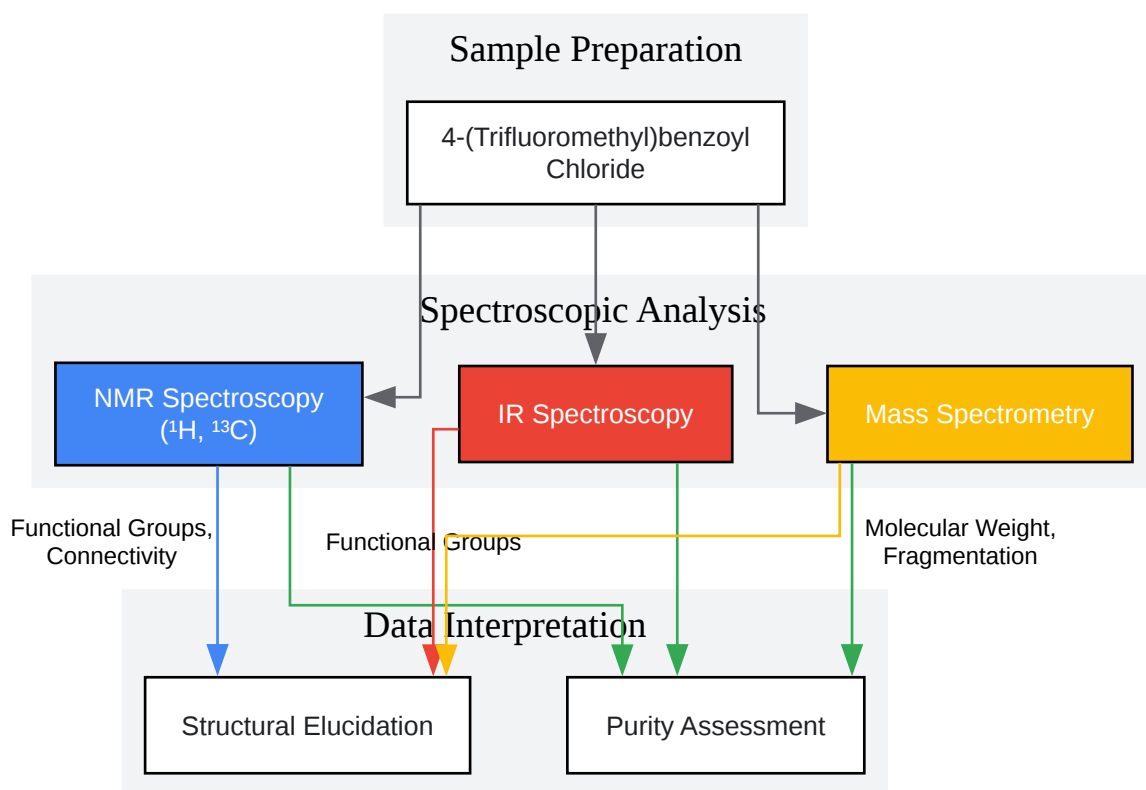
- Data Processing: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct injection, or more commonly, after separation by Gas Chromatography (GC-MS). For GC-MS, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) is injected into the GC.
- Instrumentation: An electron ionization (EI) mass spectrometer is commonly used for this type of compound.
- Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated, which is a plot of relative intensity versus m/z .

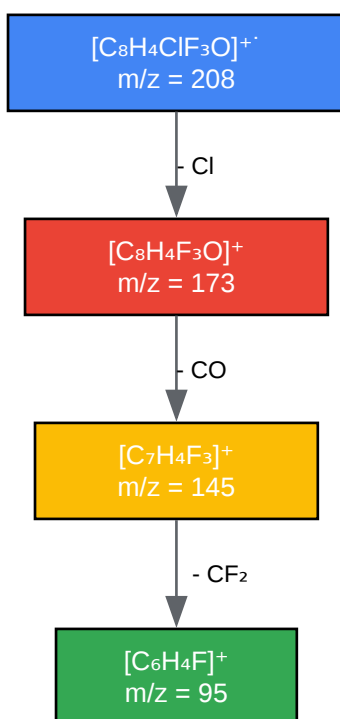
Visualizations

The following diagrams illustrate the logical workflow of spectral analysis and a plausible fragmentation pathway for **4-(Trifluoromethyl)benzoyl chloride** in mass spectrometry.



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Caption: Workflow for Spectroscopic Analysis.



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Caption: Mass Spectrometry Fragmentation Pathway.

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